2-(Furan-2-ylmethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(Furan-2-ylmethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of furan, trimethoxyphenyl, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl and 3,4,5-trimethoxyphenyl intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the chromeno-pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Furan-2-ylmethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine: Shares the furan and trimethoxyphenyl moieties but lacks the chromeno-pyrrole core.
(2R,3R,4R,5R)-3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran: Contains the trimethoxyphenyl group but has a different core structure.
Uniqueness
2-(Furan-2-ylmethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of furan, trimethoxyphenyl, and chromeno-pyrrole moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C26H23NO7 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H23NO7/c1-14-7-8-18-17(10-14)23(28)21-22(15-11-19(30-2)24(32-4)20(12-15)31-3)27(26(29)25(21)34-18)13-16-6-5-9-33-16/h5-12,22H,13H2,1-4H3 |
InChI Key |
UPZUEQXEFSRDTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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